3,5-Dichloro-2-fluorocinnamic acid
Description
3,5-Dichloro-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, characterized by chlorine atoms at the 3- and 5-positions and a fluorine atom at the 2-position of the aromatic ring. The carboxylic acid functional group at the β-position of the vinyl chain confers acidity and reactivity typical of cinnamic acid derivatives. This compound’s structure suggests significant electronic and steric effects due to the combined presence of electron-withdrawing halogens (Cl, F), which may enhance its utility in pharmaceutical intermediates, agrochemicals, or materials science.
Properties
CAS No. |
1807394-71-3 |
|---|---|
Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(3,5-dichloro-2-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14) |
InChI Key |
IYDBHEGDCYIXJR-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)F)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
The pharmacological potential of 3,5-dichloro-2-fluorocinnamic acid has been investigated in various studies:
- Anticancer Activity : Research indicates that cinnamic acid derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have suggested that it may be effective against different cancer cell lines, including breast and colon cancers.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against a range of pathogens. The presence of halogen substituents (chlorine and fluorine) is believed to enhance the antibacterial and antifungal activities of these compounds.
- Anti-inflammatory Effects : Cinnamic acids are known for their anti-inflammatory properties, which can be beneficial in treating conditions like arthritis. Studies have indicated that this compound may inhibit inflammatory pathways, including the NF-kB signaling pathway.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Novel Compounds : It can be used to synthesize various biologically active compounds through reactions such as esterification and amidation. The unique substitution pattern allows for selective reactions that can lead to the formation of complex molecules with potential therapeutic applications.
- Fluorinated Building Blocks : The introduction of fluorine into organic molecules often results in enhanced biological activity and metabolic stability. This compound can be utilized as a building block for synthesizing fluorinated pharmaceuticals.
Materials Science
In materials science, this compound has potential applications:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique chemical structure may impart specific functionalities to polymers used in coatings or biomedical applications.
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that further investigation into its mechanism could lead to new cancer therapies.
- Antimicrobial Studies : In a comparative analysis of various cinnamic acid derivatives, this compound exhibited superior activity against Gram-positive bacteria compared to its non-halogenated counterparts. This finding suggests its potential use as a lead compound for developing new antimicrobial agents.
- Synthesis of Fluorinated Derivatives : A synthetic route involving this compound was developed to create novel fluorinated compounds with enhanced bioactivity. The resulting derivatives showed improved potency against specific targets in preclinical models.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and available data for 3,5-dichloro-2-fluorocinnamic acid and related compounds:
Electronic and Steric Effects
- Halogen Influence: Chlorine’s strong electron-withdrawing effect (-I, -M) dominates over fluorine’s weaker -I/+M duality. The 3,5-dichloro-2-fluoro substitution in the target compound creates a highly electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions and enhancing stability in radical reactions .
Acidity :
- The pyridine derivative (2,6-dichloro-5-fluoropyridine-3-carboxylic acid) likely has a lower pKa (~1-2) due to the electron-withdrawing pyridine nitrogen, whereas the benzoic acid analog (3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) may exhibit even stronger acidity (pKa ~2-3) due to the hydroxyl group’s inductive effect.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Dichloro-2-fluorocinnamic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of cinnamic acid derivatives. For example, fluorination at the 2-position may involve electrophilic substitution using HF-pyridine complexes, while chlorination at 3,5-positions could employ Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled temperatures (40–60°C). Solvent choice (e.g., DMF or DCM) and stoichiometric ratios of halogens significantly impact regioselectivity and purity .
- Data Note : Yields typically range from 45–70%, with impurities arising from over-halogenation or isomerization. Confirm intermediates using TLC and adjust reaction times to minimize side products.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Expect coupling constants (J values) between aromatic protons and fluorine (e.g., ³J₆-F ~8–12 Hz). Chlorine’s quadrupolar effect may broaden peaks in ¹H NMR, requiring high-resolution instruments .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Fluorine and chlorine atoms exhibit distinct electron density profiles, aiding in positional assignments .
- Validation : Cross-reference with HRMS (High-Resolution Mass Spectrometry) for molecular ion peaks (e.g., [M+H]⁺ at m/z 234.96).
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodology : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or THF. For aqueous-phase reactions, use sonication or co-solvents (e.g., 10% MeOH in H₂O). Store under inert gas (N₂/Ar) at −20°C to prevent degradation via hydrolysis or photolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for halogenated cinnamic acids?
- Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from varying assay conditions (pH, temperature) or impurity profiles. Reproduce experiments using HPLC-purified samples (>98% purity) and standardized protocols (e.g., IC₅₀ measurements at pH 7.4). Cross-validate with computational docking studies (AutoDock Vina) to correlate substituent effects (Cl/F electronegativity) with binding affinities .
- Troubleshooting : If activity is lower than literature values, check for dehalogenation byproducts via LC-MS.
Q. How can computational modeling optimize the design of this compound derivatives for targeted drug delivery?
- Methodology :
- Perform DFT (Density Functional Theory) calculations (Gaussian 09) to map electrostatic potentials and identify reactive sites for functionalization (e.g., adding PEG chains for solubility).
- Use molecular dynamics (GROMACS) to simulate membrane permeability. Fluorine’s lipophilicity enhances blood-brain barrier penetration, while chlorine may improve target binding .
- Validation : Synthesize top derivatives and compare in vitro/in vivo pharmacokinetics with parent compound.
Q. What experimental approaches address conflicting crystallographic data for polymorphs of this compound?
- Methodology : Polymorphs can exhibit varying bioavailabilities. Use SC-XRD (Single-Crystal X-ray Diffraction) with synchrotron radiation to resolve subtle lattice differences. For poorly diffracting crystals, employ powder XRD paired with Rietveld refinement (TOPAS Academic) to model unit cell parameters .
- Mitigation : Control crystallization conditions (e.g., slow evaporation in EtOAc vs. rapid cooling in MeOH) to isolate specific polymorphs.
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
